4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole
CAS No.: 2228337-97-9
Cat. No.: VC12004102
Molecular Formula: C10H6F4N2
Molecular Weight: 230.16 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole - 2228337-97-9](/images/structure/VC12004102.png)
Specification
CAS No. | 2228337-97-9 |
---|---|
Molecular Formula | C10H6F4N2 |
Molecular Weight | 230.16 g/mol |
IUPAC Name | 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
Standard InChI | InChI=1S/C10H6F4N2/c11-9-2-6(7-4-15-16-5-7)1-8(3-9)10(12,13)14/h1-5H,(H,15,16) |
Standard InChI Key | OIGWACKSVKZXKN-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C2=CNN=C2 |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C2=CNN=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
4-[3-Fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole (molecular formula: C₁₀H₆F₄N₂) features a pyrazole ring substituted at the 4-position with a meta-fluoro and para-trifluoromethyl phenyl group. The trifluoromethyl (-CF₃) and fluorine (-F) substituents introduce significant electronegativity and lipophilicity, influencing the compound’s reactivity, solubility, and potential interactions with biological targets .
Key Structural Data:
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SMILES:
C1=C(C=C(C=C1C(F)(F)F)F)C2=CNN=C2
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InChIKey:
OIGWACKSVKZXKN-UHFFFAOYSA-N
The planar pyrazole ring and orthogonal phenyl substituent create a rigid scaffold, which may enhance binding affinity in pharmacological contexts. Computational models predict a collision cross section (CCS) of 152.5 Ų for the [M+H]+ adduct, suggesting moderate molecular surface area and potential membrane permeability .
Synthetic Methodologies and Reaction Pathways
Retrospective Analysis of Pyrazole Synthesis
While no direct synthesis of 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole has been reported, analogous protocols for 3,5-diarylpyrazoles provide actionable insights. A one-pot, two-component reaction between phenacyl bromides and benzal hydrazones has been demonstrated to yield 3,5-diarylpyrazoles in moderate yields (30–50%) . Adapting this method, 3-fluoro-5-(trifluoromethyl)phenacyl bromide could react with hydrazine derivatives to form the target compound.
Critical Reaction Parameters:
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Solvent: Ethanol or DMSO (polar aprotic solvents enhance nucleophilicity) .
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Catalyst: Acidic conditions (e.g., H₂SO₄) facilitate cyclization .
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Temperature: Reflux conditions (80–100°C) are typically required for complete conversion .
Alternative Routes via Hydrazone Intermediates
Recent advances in pyrazole synthesis emphasize the use of hydrazone intermediates derived from trifluoromethyl acetophenones. For example, 3′,5′-bis(trifluoromethyl)acetophenone reacts with 4-hydrazinobenzoic acid to form hydrazones, which undergo cyclization in the presence of Vilsmeier-Haack reagent (POCl₃/DMF) . Applying this strategy to 3-fluoro-5-(trifluoromethyl)acetophenone could yield the desired pyrazole after aldehyde functionalization and reductive amination .
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Profiles
PubChemLite data provides computational estimates for key properties :
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 231.054 | 152.5 |
[M+Na]+ | 253.036 | 161.2 |
[M-H]- | 229.039 | 148.7 |
These values suggest that the compound exhibits moderate polarity, aligning with the lipophilic nature of -CF₃ groups. The CCS data correlates with molecular size, indicating potential utility in mass spectrometry-based detection workflows.
Spectroscopic Signatures
While experimental NMR or IR data for 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole is unavailable, analogs such as 3,5-diphenylpyrazole show characteristic ¹H NMR resonances at δ 7.89 ppm (aromatic protons) and δ 13.41 ppm (pyrazole NH) . The -CF₃ group typically appears as a singlet in ¹⁹F NMR near δ -63 ppm, while meta-fluorine exhibits coupling constants (J = 8–10 Hz) in ¹H-¹⁹F correlation spectra .
Industrial and Environmental Considerations
Scalability and Process Optimization
Patent literature highlights challenges in synthesizing trifluoromethyl pyrazoles, including solvent toxicity and long reaction times . A proposed green chemistry approach substitutes carcinogenic solvents (e.g., dichloromethane) with nitriles (e.g., acetonitrile) and employs halogenating agents like N-chlorosuccinimide for safer disulfide reactions . These modifications could be adapted to synthesize 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole at scale.
Environmental Persistence
The -CF₃ group’s stability raises concerns about environmental persistence. Computational models predict a half-life >60 days in aqueous environments, necessitating biodegradation studies before large-scale production .
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